![molecular formula C20H30N2O2 B2936657 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 1706208-90-3](/img/structure/B2936657.png)
1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds of this nature typically belong to the class of organic compounds known as bipiperidines. These are organic compounds containing two piperidine moieties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a piperidine derivative with a suitable electrophile, followed by further functionalization .Molecular Structure Analysis
The molecular structure of such compounds typically consists of a bipiperidine core, with various functional groups attached. These may include methoxy groups and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present. They may undergo reactions typical of amines, ethers, and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Factors influencing these properties could include the size and shape of the molecule, the specific functional groups present, and the overall charge distribution .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
The synthesis and applications of compounds related to 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one have been explored in the context of their potential in organic chemistry and materials science. For example, the study of acetal groups suitable for protecting hydroxy functions in rapid oligonucleotide synthesis highlights the utility of methoxyphenyl and methoxypiperidinyl groups in protecting sensitive functional groups during chemical synthesis (Reese, Serafinowska, & Zappia, 1986). Additionally, the creation of novel oxime esters with antimicrobial and antioxidant properties further demonstrates the chemical versatility and potential applications of such compounds (Harini et al., 2014).
Environmental and Biological Degradation
Research on the reductive dechlorination of Methoxychlor and DDT by human intestinal bacterium Eubacterium limosum highlights the environmental and biological relevance of methoxyphenyl compounds. This study illustrates the capability of specific microbial species to transform environmentally persistent pollutants into less harmful derivatives, indicating a potential role for similar compounds in environmental bioremediation processes (Yim et al., 2008).
Catalytic and Synthetic Utility
The development of sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation presents another aspect of the research applications of related chemical entities. Such studies offer insights into the use of methoxyphenyl-containing compounds in catalysis, potentially facilitating various organic transformations and contributing to the advancement of green chemistry practices (Hazra et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16-4-3-5-17(14-16)15-20(23)22-10-6-18(7-11-22)21-12-8-19(24-2)9-13-21/h3-5,14,18-19H,6-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNADLJHCBWYYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cycloheptyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936574.png)
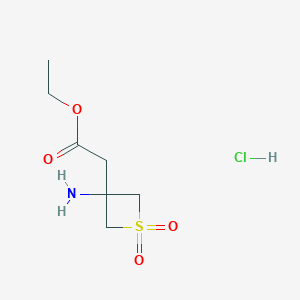
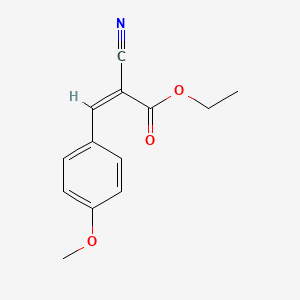
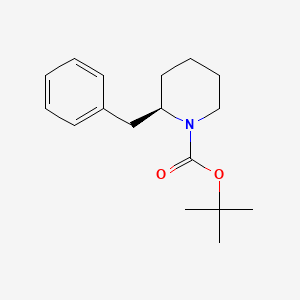
![2-Ethyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2936583.png)
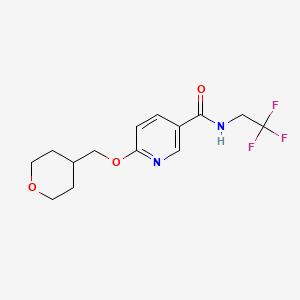

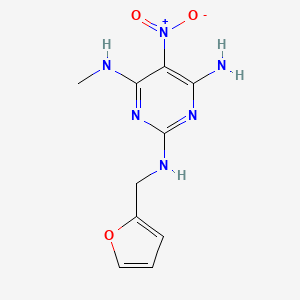

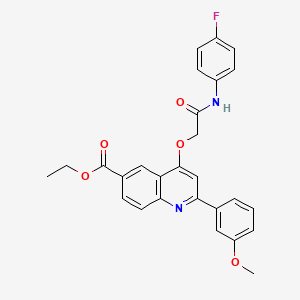
![{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2936592.png)
![1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2936593.png)
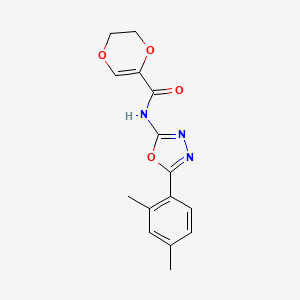
![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936596.png)